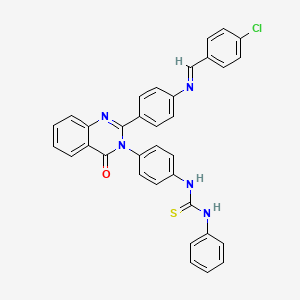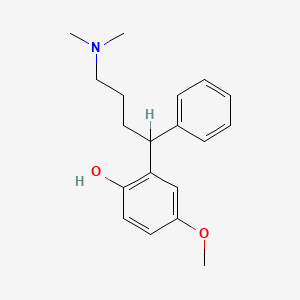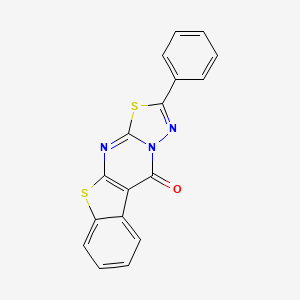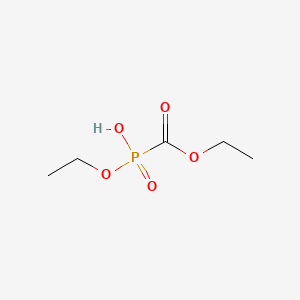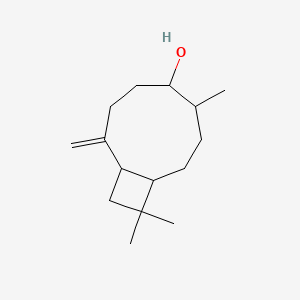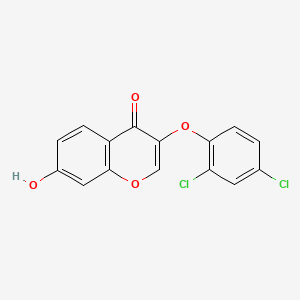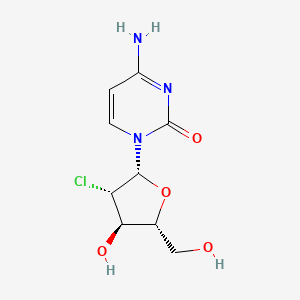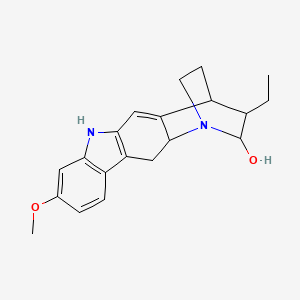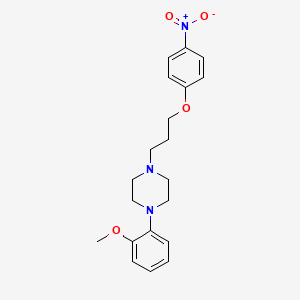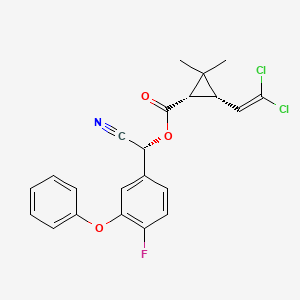
(1S)-cis-(alphaR)-cyfluthrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-cis-(alphaR)-cyfluthrin is a synthetic pyrethroid insecticide known for its high efficacy in controlling a wide range of pests. It is a stereoisomer of cyfluthrin, which is widely used in agricultural and household pest control. The compound is characterized by its ability to disrupt the nervous system of insects, leading to paralysis and death.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-cis-(alphaR)-cyfluthrin involves several steps, starting from the appropriate precursors. The key steps include the formation of the cyclopropane ring and the introduction of the cyano group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the final product.
化学反应分析
Types of Reactions
(1S)-cis-(alphaR)-cyfluthrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学研究应用
(1S)-cis-(alphaR)-cyfluthrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study stereoselective reactions and the effects of stereochemistry on biological activity.
Biology: Investigated for its effects on insect physiology and its potential use in integrated pest management strategies.
Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.
Industry: Widely used in the formulation of insecticidal products for agricultural and household use.
作用机制
The mechanism of action of (1S)-cis-(alphaR)-cyfluthrin involves the disruption of the nervous system of insects. The compound binds to voltage-gated sodium channels in nerve cells, preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The molecular targets include specific subtypes of sodium channels, and the pathways involved are related to the regulation of nerve signal transmission.
相似化合物的比较
Similar Compounds
Cyfluthrin: A mixture of stereoisomers, including (1S)-cis-(alphaR)-cyfluthrin.
Cypermethrin: Another pyrethroid insecticide with a similar mode of action but different stereochemistry.
Permethrin: A widely used pyrethroid with a different chemical structure but similar insecticidal properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which contributes to its high potency and selectivity in targeting insect sodium channels. This stereoisomer is often preferred in formulations due to its enhanced efficacy and reduced environmental impact compared to other isomers.
属性
CAS 编号 |
86560-93-2 |
|---|---|
分子式 |
C22H18Cl2FNO3 |
分子量 |
434.3 g/mol |
IUPAC 名称 |
[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20-/m1/s1 |
InChI 键 |
QQODLKZGRKWIFG-MOXGXCLJSA-N |
手性 SMILES |
CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
规范 SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


